molecular formula C8H7Cl2N3O2 B12967695 2-(Chloromethyl)-7-nitro-1H-benzo[d]imidazole hydrochloride

2-(Chloromethyl)-7-nitro-1H-benzo[d]imidazole hydrochloride

Cat. No.: B12967695
M. Wt: 248.06 g/mol
InChI Key: WNYJRWWMSNIQLN-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-7-nitro-1H-benzo[d]imidazole hydrochloride is a heterocyclic compound that belongs to the class of benzimidazoles Benzimidazoles are known for their wide range of biological activities and are commonly used in pharmaceuticals, agrochemicals, and other industrial applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Chloromethyl)-7-nitro-1H-benzo[d]imidazole hydrochloride typically involves the nitration of 2-(Chloromethyl)-1H-benzo[d]imidazole followed by the formation of the hydrochloride salt. The nitration reaction is usually carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to ensure the selective introduction of the nitro group at the 7-position of the benzimidazole ring .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-(Chloromethyl)-7-nitro-1H-benzo[d]imidazole hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(Chloromethyl)-7-nitro-1H-benzo[d]imidazole hydrochloride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)-7-nitro-1H-benzo[d]imidazole hydrochloride involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The chloromethyl group can also participate in alkylation reactions with nucleophilic sites in biomolecules, contributing to its biological activity .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Chloromethyl)-1H-benzo[d]imidazole hydrochloride
  • 7-Nitro-1H-benzo[d]imidazole
  • 2-(Bromomethyl)-7-nitro-1H-benzo[d]imidazole hydrochloride

Uniqueness

2-(Chloromethyl)-7-nitro-1H-benzo[d]imidazole hydrochloride is unique due to the presence of both the chloromethyl and nitro groups, which confer distinct reactivity and biological properties.

Properties

Molecular Formula

C8H7Cl2N3O2

Molecular Weight

248.06 g/mol

IUPAC Name

2-(chloromethyl)-4-nitro-1H-benzimidazole;hydrochloride

InChI

InChI=1S/C8H6ClN3O2.ClH/c9-4-7-10-5-2-1-3-6(12(13)14)8(5)11-7;/h1-3H,4H2,(H,10,11);1H

InChI Key

WNYJRWWMSNIQLN-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)[N+](=O)[O-])N=C(N2)CCl.Cl

Origin of Product

United States

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